3-(2-Cyclohexenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound features a quinoline core with a cyclohexenyl substituent, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclohexenyl)quinoline can be achieved through various methods. One common approach involves the cyclization of an appropriate precursor under acidic conditions. For instance, the Skraup synthesis, which involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene, can be adapted to introduce the cyclohexenyl group . Another method includes the use of nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Cyclohexenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexenyl group to a cyclohexyl group.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexyl derivatives.
Substitution: Nitroquinolines, halogenated quinolines.
Scientific Research Applications
3-(2-Cyclohexenyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-Cyclohexenyl)quinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
2-Cyclohexenylquinoline: A structural isomer with different chemical properties.
3-Phenylquinoline: Another derivative with a phenyl group instead of a cyclohexenyl group.
Uniqueness: 3-(2-Cyclohexenyl)quinoline stands out due to its unique combination of a quinoline core and a cyclohexenyl substituent, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-cyclohex-2-en-1-ylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h2,4-6,8-12H,1,3,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYHMYVTIXYATQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C2=CC3=CC=CC=C3N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.